molecular formula C19H25N5O B5431501 5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide

5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide

Cat. No. B5431501
M. Wt: 339.4 g/mol
InChI Key: OONXPFGNOBMHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide, also known as BML-210, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of various genes that are responsible for inflammation and cancer cell proliferation. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines and anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer properties, its well-defined mechanism of action, and its availability for purchase from commercial vendors. However, this compound also has some limitations, including its relatively high cost, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide, including the development of more potent analogs with improved solubility and reduced toxicity, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of this compound as a potential drug candidate for clinical trials should be explored further.
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various diseases, including cancer and inflammation. Its potent anti-inflammatory and anti-cancer properties, well-defined mechanism of action, and availability for purchase from commercial vendors make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide involves the reaction of 1H-benzimidazole-1-carboxylic acid with 1,4-dimethylpentan-3-amine, followed by the reaction of the resulting intermediate with 3-(1H-pyrazol-1-yl)benzoic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

5-(1H-benzimidazol-1-ylmethyl)-N-(1,4-dimethylpentyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to exhibit potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.

properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-(5-methylhexan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13(2)8-9-14(3)21-19(25)17-10-15(22-23-17)11-24-12-20-16-6-4-5-7-18(16)24/h4-7,10,12-14H,8-9,11H2,1-3H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXPFGNOBMHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC(=O)C1=NNC(=C1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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